Cas no 72388-13-7 (2-(4-methanesulfonylpiperazin-1-yl)ethan-1-ol)

2-(4-methanesulfonylpiperazin-1-yl)ethan-1-ol structure
72388-13-7 structure
商品名:2-(4-methanesulfonylpiperazin-1-yl)ethan-1-ol
CAS番号:72388-13-7
MF:C7H16N2O3S
メガワット:208.27854
MDL:MFCD01212002
CID:549523
PubChem ID:2762426

2-(4-methanesulfonylpiperazin-1-yl)ethan-1-ol 化学的及び物理的性質

名前と識別子

    • 1-Piperazineethanol,4-(methylsulfonyl)-
    • 1-(2-HYDROXYETHYL)-4-METHANESULFONYLPIPERAZINE
    • 2-(4-Methanesulfonylpiperazin-1-yl)ethan-1-ol
    • 2-(4-methylsulfonylpiperazin-1-yl)ethanol
    • 4-METHYLSULFONYLPIPERAZINE-1-ETHANOL
    • methanesulfonylpiperazinylethanol
    • DTXSID50376202
    • EN300-264775
    • J-505862
    • F79723
    • F1902-0064
    • MJHXGCHBEBSXQK-UHFFFAOYSA-N
    • SB38460
    • MFCD01212002
    • 72388-13-7
    • Oprea1_029723
    • FT-0619111
    • XCA38813
    • 2-(4-Methanesulfonyl-piperazin-1-yl)-ethanol
    • SS-4042
    • 4-(Methylsulfonyl)-1-piperazineethanol
    • 2-(4-(methylsulfonyl)piperazin-1-yl)ethanol
    • 2-(4-(methylsulfonyl)piperazin-1-yl)ethan-1-ol
    • SCHEMBL1098209
    • AKOS005765968
    • 2-[4-(Methanesulfonyl)piperazin-1-yl]ethan-1-ol
    • DB-081022
    • 2-(4-methanesulfonylpiperazin-1-yl)ethanol
    • 2-(4-methanesulfonylpiperazin-1-yl)ethan-1-ol
    • MDL: MFCD01212002
    • インチ: InChI=1S/C7H16N2O3S/c1-13(11,12)9-4-2-8(3-5-9)6-7-10/h10H,2-7H2,1H3
    • InChIKey: MJHXGCHBEBSXQK-UHFFFAOYSA-N
    • ほほえんだ: CS(=O)(=O)N1CCN(CC1)CCO

計算された属性

  • せいみつぶんしりょう: 208.08800
  • どういたいしつりょう: 208.088
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 239
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 69.2Ų
  • 疎水性パラメータ計算基準値(XlogP): -1.4

じっけんとくせい

  • 密度みつど: 1.33
  • ふってん: 357.9°C at 760 mmHg
  • フラッシュポイント: 170.3°C
  • 屈折率: 1.558
  • PSA: 69.23000
  • LogP: -0.48750

2-(4-methanesulfonylpiperazin-1-yl)ethan-1-ol セキュリティ情報

  • 危険レベル:IRRITANT

2-(4-methanesulfonylpiperazin-1-yl)ethan-1-ol 税関データ

  • 税関コード:2933599090
  • 税関データ:

    中国税関コード:

    2933599090

    概要:

    29,33599090。その他のピリミジン環構造を有する化合物(ピペラジン環を有する他の化合物を含む。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

    申告要素:

    製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください

    要約:

    2933599090。構造中にピリミジン環(水素化の有無にかかわらず)またはピペラジン環を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%

2-(4-methanesulfonylpiperazin-1-yl)ethan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-264775-5g
2-(4-methanesulfonylpiperazin-1-yl)ethan-1-ol
72388-13-7
5g
$908.0 2023-09-14
Key Organics Ltd
SS-4042-0.5G
2-(4-methanesulfonylpiperazin-1-yl)ethan-1-ol
72388-13-7 >95%
0.5g
£165.00 2025-02-09
Life Chemicals
F1902-0064-0.5g
2-(4-methanesulfonylpiperazin-1-yl)ethan-1-ol
72388-13-7 95%
0.5g
$242.0 2023-09-07
abcr
AB303774-500 mg
2-(4-Methanesulfonylpiperazin-1-yl)ethan-1-ol; 95%
72388-13-7
500MG
€267.70 2022-06-02
Chemenu
CM335265-1g
2-(4-(Methylsulfonyl)piperazin-1-yl)ethan-1-ol
72388-13-7 95%+
1g
$895 2021-08-18
Life Chemicals
F1902-0064-1g
2-(4-methanesulfonylpiperazin-1-yl)ethan-1-ol
72388-13-7 95%
1g
$418.0 2023-09-07
Key Organics Ltd
SS-4042-5MG
2-(4-methanesulfonylpiperazin-1-yl)ethan-1-ol
72388-13-7 >95%
5mg
£46.00 2025-02-09
Key Organics Ltd
SS-4042-10MG
2-(4-methanesulfonylpiperazin-1-yl)ethan-1-ol
72388-13-7 >95%
10mg
£63.00 2025-02-09
Life Chemicals
F1902-0064-5g
2-(4-methanesulfonylpiperazin-1-yl)ethan-1-ol
72388-13-7 95%
5g
$1254.0 2023-09-07
Enamine
EN300-264775-0.05g
2-(4-methanesulfonylpiperazin-1-yl)ethan-1-ol
72388-13-7
0.05g
$263.0 2023-09-14

2-(4-methanesulfonylpiperazin-1-yl)ethan-1-ol 関連文献

2-(4-methanesulfonylpiperazin-1-yl)ethan-1-olに関する追加情報

Professional Introduction to Compound with CAS No. 72388-13-7 and Product Name: 2-(4-methanesulfonylpiperazin-1-yl)ethan-1-ol

The compound identified by the CAS number 72388-13-7 and the product name 2-(4-methanesulfonylpiperazin-1-yl)ethan-1-ol represents a significant area of interest in the field of pharmaceutical chemistry and medicinal biology. This compound, featuring a piperazine core modified with a methanesulfonyl group, has garnered attention due to its structural versatility and potential biological activities. The piperazine moiety is particularly noteworthy, as it is a common pharmacophore in drug discovery, known for its ability to interact with various biological targets, including enzymes and receptors.

In recent years, the exploration of piperazine derivatives has expanded significantly, driven by their broad spectrum of biological interactions. The methanesulfonyl group in 2-(4-methanesulfonylpiperazin-1-yl)ethan-1-ol introduces additional functionality, enhancing its potential as a tool compound in biochemical assays and as a lead for further drug development. This modification not only influences the compound's solubility and metabolic stability but also modulates its binding affinity to biological targets.

One of the most compelling aspects of this compound is its utility in the study of central nervous system (CNS) disorders. Piperazine derivatives have been extensively investigated for their potential as antipsychotic, antidepressant, and anxiolytic agents. The presence of the methanesulfonyl group in 2-(4-methanesulfonylpiperazin-1-yl)ethan-1-ol may enhance its ability to cross the blood-brain barrier, a critical factor for CNS drug efficacy. Recent studies have demonstrated that such modifications can improve pharmacokinetic properties while maintaining or even enhancing biological activity.

The synthesis of 2-(4-methanesulfonylpiperazin-1-yl)ethan-1-ol involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Key steps typically include the formation of the piperazine ring followed by sulfonylation with methanesulfonyl chloride. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making this compound more accessible for research applications.

From a medicinal chemistry perspective, 2-(4-methanesulfonylpiperazin-1-yl)ethan-1-ol serves as a valuable scaffold for structure-based drug design. Its unique structural features allow chemists to modify various parts of the molecule while retaining its core pharmacophoric elements. This flexibility has led to the development of several novel analogs with improved pharmacological profiles. For instance, recent studies have shown that minor modifications around the piperazine ring can significantly alter binding affinity to specific targets, offering insights into optimizing drug-like properties.

In addition to its pharmaceutical applications, 2-(4-methanesulfonylpiperazin-1-yl)ethan-1-ol has found utility in biochemical research. Its ability to interact with enzymes and receptors makes it a useful tool for studying protein-protein interactions and for developing high-throughput screening assays. These assays are crucial for identifying new drug candidates and understanding disease mechanisms at the molecular level.

The compound's chemical properties also make it suitable for use in material science applications. For example, its ability to form hydrogen bonds and its solubility characteristics can be exploited in the design of novel polymers and coatings. While these applications are less explored compared to pharmaceutical uses, they highlight the broad utility of this class of compounds.

Future research directions for 2-(4-methanesulfonylpiperazin-1-yl)ethan-1-ol may focus on expanding its therapeutic potential into new areas such as oncology and neurodegenerative diseases. The piperazine scaffold is well-documented for its role in modulating signaling pathways involved in cancer growth and neurodegeneration. By leveraging structural modifications, researchers aim to develop more effective treatments targeting these conditions.

In conclusion, 2-(4-methanesulfonylpiperazin-1-ylenthanenol) represents a promising compound with significant potential across multiple domains of research and application. Its unique structural features, combined with recent advancements in synthetic chemistry and computational modeling, position it as a valuable asset for both academic and industrial settings. As our understanding of biological systems continues to evolve, compounds like this are likely to play an increasingly important role in advancing therapeutic strategies.

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